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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15585995 Get Quote

A deep dive into the bioactivities of two related fungal metabolites, this guide offers a

comparative analysis of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. This

document is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of these natural products.

Pseurotin A, a well-characterized secondary metabolite from fungi of the Aspergillus and

Penicillium species, has demonstrated a wide array of biological activities.[1][2] Its derivative,

11-O-Methylpseurotin A, is a more recently identified compound, and while research is less

extensive, its structural similarity suggests a comparable, albeit potentially distinct,

pharmacological profile.[3] This guide synthesizes the current understanding of both

compounds, presenting available quantitative data, detailed experimental protocols for

comparative analysis, and visualizations of their known or proposed mechanisms of action.

Data Presentation: A Quantitative Comparison
Quantitative data on the biological activities of Pseurotin A is more readily available than for its

methylated analog. The following tables summarize the reported half-maximal inhibitory

concentrations (IC50) and other quantitative measures for Pseurotin A against various targets.

Corresponding data for 11-O-Methylpseurotin A is largely unavailable in publicly accessible

literature, highlighting a key area for future research.

Table 1: Anticancer and Cytotoxic Activity of Pseurotin A
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Cell Line Assay Type IC50 Value Reference

Human Hepatocellular

Carcinoma (HepG2)

PCSK9 Secretion

Inhibition
1.2 µM [3]

Human Hepatocellular

Carcinoma (HepG2)
SRB Assay 22.2 µg/mL [3]

Human Breast Cancer

(MCF-7)
Not Specified 15.6 µM (Pseurotin D) [3]

Human Lung

Fibroblasts
Cytotoxicity ≥ 1000 µM [4]

Phytopathogenic

Bacteria (E.

carotovora)

Antibacterial 220 µg/mL [4]

Phytopathogenic

Bacteria (P. syringae)
Antibacterial 112 µg/mL [4]

Table 2: Immunomodulatory and Other Activities of Pseurotin A

Target/Activity Assay Type IC50 Value Reference

IgE Production In vitro 3.6 µM [5]

Chitin Synthase Enzymatic Assay Competitive Inhibition [5]

Experimental Protocols
To facilitate direct comparative studies between 11-O-Methylpseurotin A and Pseurotin A, this

section provides detailed methodologies for key experiments based on established protocols.

Chitin Synthase Inhibition Assay (Non-Radioactive)
This protocol is adapted from a high-throughput, non-radioactive assay suitable for screening

inhibitors of chitin synthase.[6][7]

Materials:
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Fungal strain for enzyme extraction (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

Trypsin solution

Soybean trypsin inhibitor

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM

UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

11-O-Methylpseurotin A and Pseurotin A (dissolved in DMSO)

WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

Stop solution (e.g., 2 M H₂SO₄)

Microplate reader

Procedure:

Enzyme Preparation:

Culture the fungal strain and harvest the mycelia.

Disrupt the cells (e.g., by grinding in liquid nitrogen) and resuspend in extraction buffer.

Activate the zymogenic chitin synthase by treating the crude extract with trypsin, followed

by inactivation of trypsin with soybean trypsin inhibitor.

Clarify the extract by centrifugation to obtain the crude enzyme solution.

Inhibition Assay:

To the WGA-coated wells, add the reaction mixture.
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Add serial dilutions of 11-O-Methylpseurotin A, Pseurotin A, or DMSO (vehicle control).

Initiate the reaction by adding the crude enzyme extract to each well.

Incubate the plate at 30°C for 3 hours with shaking.

Detection:

Wash the plate thoroughly with ultrapure water to remove unbound reagents.

Add WGA-HRP solution and incubate for 30 minutes at 30°C.

Wash the plate again to remove unbound conjugate.

Add TMB substrate solution and incubate until color develops.

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration compared to the

vehicle control.

Determine the IC50 values by plotting the percentage of inhibition against the compound

concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of the compounds

by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7

macrophage cells.[8][9]

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Lipopolysaccharide (LPS)
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11-O-Methylpseurotin A and Pseurotin A (dissolved in DMSO)

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard solution

96-well cell culture plates

Microplate reader

Procedure:

Cell Culture and Treatment:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of 11-O-Methylpseurotin A, Pseurotin A, or

DMSO for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

Nitric Oxide Measurement:

After incubation, collect the cell culture supernatant.

In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent

(prepared by mixing equal volumes of Part A and Part B immediately before use).

Incubate at room temperature for 10-15 minutes.

Data Analysis:

Measure the absorbance at 540 nm.

Create a standard curve using the sodium nitrite standard solution to determine the

concentration of nitrite in the samples.
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Calculate the percentage of inhibition of NO production for each compound concentration

compared to the LPS-stimulated control.

Determine the IC50 values.

Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on both cancerous

and non-cancerous cell lines.[3][10]

Materials:

Adherent cell line of interest

Complete growth medium

11-O-Methylpseurotin A and Pseurotin A (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat the cells with a range of concentrations of 11-O-Methylpseurotin A, Pseurotin A, or

DMSO for 24, 48, or 72 hours.

MTT Incubation:
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After the treatment period, add MTT solution to each well and incubate for 4 hours at

37°C.

Formazan Solubilization and Measurement:

Carefully remove the medium and add DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC50 values by plotting cell viability against compound concentration.

Mandatory Visualization: Signaling Pathways and
Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways and experimental workflows relevant to the comparative analysis of 11-O-
Methylpseurotin A and Pseurotin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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